

Cinnamyl Anthranilate (CAS No. 87-29-6): A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Cinnamyl anthranilate*

Cat. No.: B1236720

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Introduction: **Cinnamyl anthranilate** (CAS No. 87-29-6) is an organic compound classified as a benzoate ester.^[1] It is the ester of cinnamyl alcohol and anthranilic acid.^[2] Historically, it has been utilized as a synthetic flavoring and fragrance agent, imparting a balsamic, fruity odor reminiscent of grape or cherry.^{[3][4][5]} Its use as a food additive has been discontinued in several jurisdictions due to safety concerns.^[6] This document provides a detailed technical overview of its properties, synthesis, analytical methods, and metabolic fate for researchers and drug development professionals.

Physicochemical Properties

Cinnamyl anthranilate presents as a solid crystalline substance, with an appearance ranging from cream to pale brown or reddish-yellow powder.^{[4][7][8]} It is characterized by limited solubility in water but is soluble in various organic solvents.^{[5][9]}

| Property | Value | Source(s) |
|------------------------|--|--|
| CAS Number | 87-29-6 | [2] |
| Molecular Formula | C ₁₆ H ₁₅ NO ₂ | [10] |
| Molecular Weight | 253.30 g/mol | [4] [10] |
| Appearance | Cream - Pale brown solid crystalline powder | [7] [11] |
| Melting Point | 61 - 66 °C (142 - 150.8 °F) | [7] [8] [10] |
| Boiling Point | 322 - 332 °C (611.6 - 630 °F) at 760 mmHg | [5] [7] [8] |
| Density | 1.18 g/cm ³ at 15.5 °C | [5] [8] |
| Water Solubility | Insoluble (< 1 mg/mL at 17 °C) | [5] [8] |
| Solubility in Solvents | Soluble in ethanol, ethyl ether, chloroform, acetone, and DMSO | [5] [9] |
| Synonyms | Anthranilic acid, cinnamyl ester; Cinnamyl 2- aminobenzoate | [2] [8] |

Toxicology and Safety

The safety of **cinnamyl anthranilate** has been evaluated by various regulatory and research bodies. Studies in the 1980s raised concerns about its carcinogenicity.

| Parameter | Finding | Source(s) |
|---------------------|---|-----------|
| Carcinogenicity | Considered carcinogenic for male and female B6C3F1 mice, causing increased incidences of hepatocellular adenomas and carcinomas when administered in the diet. [12] There is limited evidence for its carcinogenicity in experimental animals.[2] | [2][12] |
| IARC Classification | Not classifiable as to its carcinogenicity to humans (Group 3). | [5] |
| Proposition 65 | Listed as a chemical known to the State of California to cause cancer. | [6] |
| Mutagenicity | Not mutagenic to <i>Salmonella typhimurium</i> .[2] Reported to be active in the mouse lymphoma mutation assay.[5] | [2][5] |
| Regulatory Status | Banned as a food additive in the United States in 1985. Prohibited from direct addition or use in human food under FDA Part 189.113.[6][10] | [6][10] |
| Acute Toxicity | Oral LD ₅₀ values for the broader group of cinnamyl derivatives in rats are in the range of 1520 to >5000 mg/kg bw. | [12] |

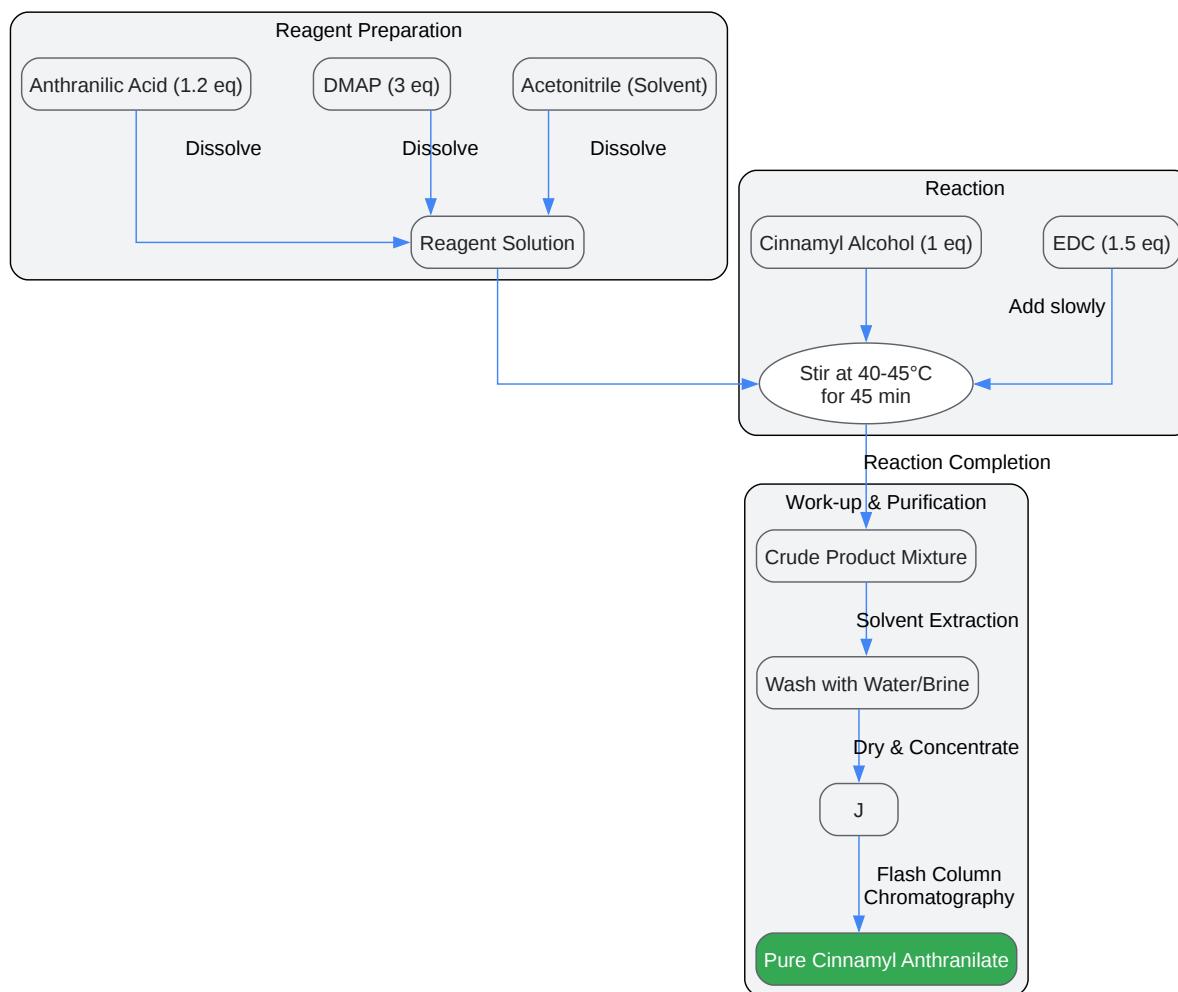
Experimental Protocols

1. Synthesis via Steglich Esterification

Cinnamyl anthranilate can be synthesized via the esterification of anthranilic acid with cinnamyl alcohol.^[5] A modified Steglich esterification provides a facile and mild methodology for this type of reaction.^[13]

Methodology:

- Reagent Preparation: Dissolve anthranilic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 3 eq) in acetonitrile in a round-bottom flask.
- Reaction Initiation: Add cinnamyl alcohol (1 eq) to the solution.
- Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) as the coupling agent to the mixture.
- Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for approximately 45 minutes.
- Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified using flash column chromatography to yield pure **cinnamyl anthranilate**.

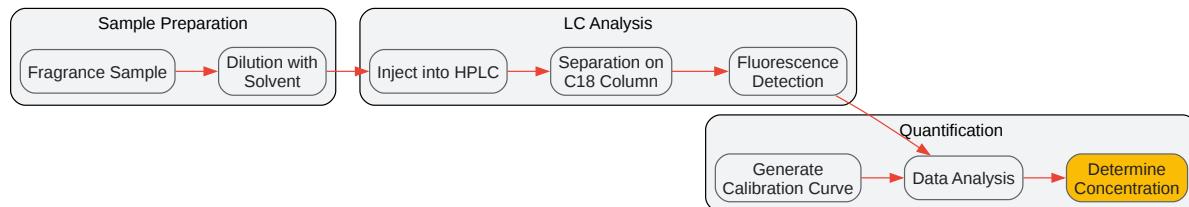
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2. Analysis by Liquid Chromatography with Fluorescence Detection

A method for the determination of **cinnamyl anthranilate** in fragrance compositions has been developed using liquid chromatography (LC) with fluorescence detection.[14]

Methodology:

- Sample Preparation: Dilute the fragrance sample containing **cinnamyl anthranilate** in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibrated range of the instrument.
- Chromatographic System:
 - Instrument: High-Performance Liquid Chromatograph (HPLC).
 - Column: A reversed-phase C18 column is typically used for separating aromatic compounds.
 - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid, for example) can be employed. The program might start with a lower concentration of acetonitrile, which is gradually increased to elute the compound.
 - Flow Rate: A typical flow rate is 1 mL/min.
- Detection:
 - Detector: Fluorescence detector.
 - Excitation Wavelength: Set based on the absorbance maximum of **cinnamyl anthranilate**.
 - Emission Wavelength: Set based on the fluorescence emission maximum.
- Quantification: Prepare a series of standard solutions of **cinnamyl anthranilate** of known concentrations. Generate a calibration curve by plotting the fluorescence response versus concentration. Determine the concentration in the test sample by interpolation from this curve. The method has shown recoveries ranging from 91% to 103%. [14]



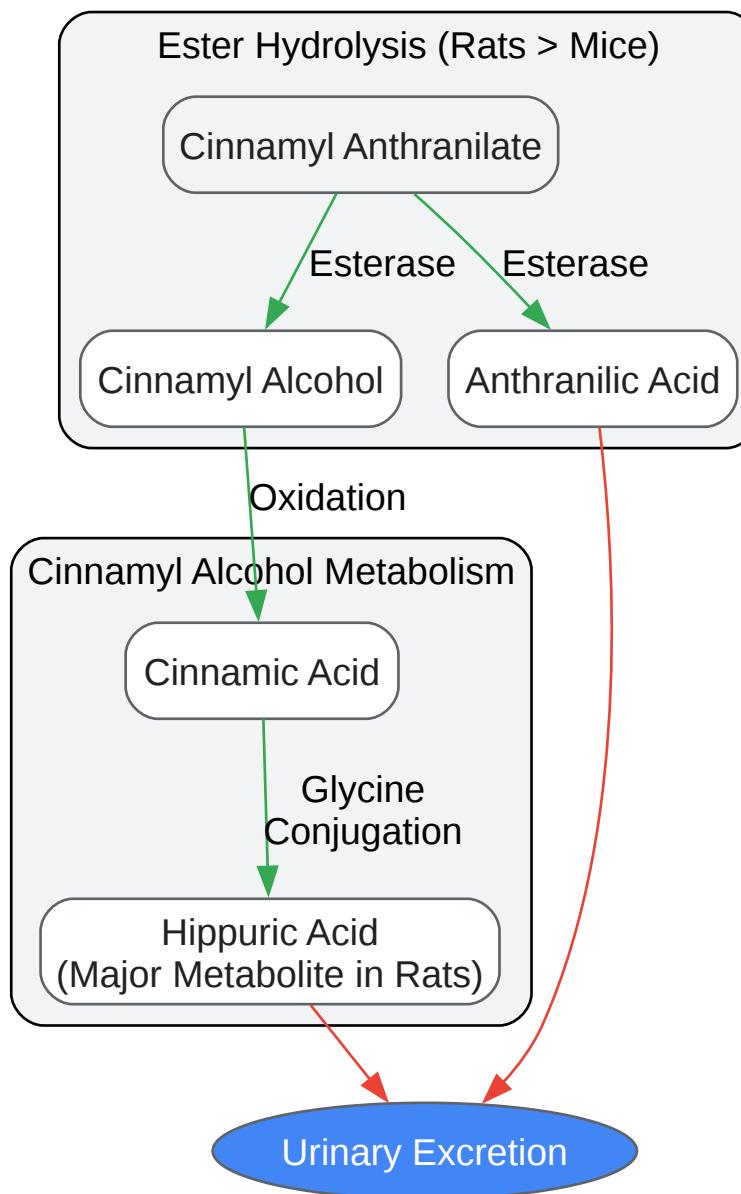
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*Workflow for the analysis of **Cinnamyl Anthranilate**.*

Metabolism

Studies on the metabolism of **cinnamyl anthranilate** have revealed significant species-dependent differences, particularly between rats and mice.^[5] These differences are linked to the varying rates of hydrolysis of the ester bond.

In rats, **cinnamyl anthranilate** is extensively hydrolyzed into its constituent parts: cinnamyl alcohol and anthranilic acid. The cinnamyl alcohol is further metabolized, primarily to cinnamic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite.^[5] In contrast, hydrolysis is less complete in mice, leading to different metabolic profiles and contributing to the observed species-specific toxicity.^[5]



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Metabolic pathway of **Cinnamyl Anthranilate** in rodents.

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